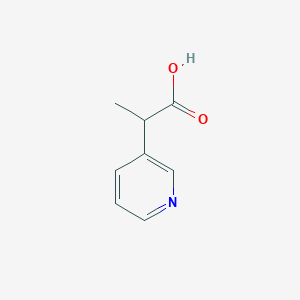

2-(Pyridin-3-yl)propanoic acid

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-pyridin-3-ylpropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9NO2/c1-6(8(10)11)7-3-2-4-9-5-7/h2-6H,1H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RVSGAPGURIPIFA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CN=CC=C1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301305296 | |

| Record name | α-Methyl-3-pyridineacetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301305296 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

151.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

90005-62-2 | |

| Record name | α-Methyl-3-pyridineacetic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=90005-62-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | α-Methyl-3-pyridineacetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301305296 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(pyridin-3-yl)propanoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 2-(Pyridin-3-yl)propanoic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(Pyridin-3-yl)propanoic acid, a heterocyclic carboxylic acid, represents a significant scaffold in medicinal chemistry and drug discovery. Its structural framework, combining a propanoic acid moiety with a pyridine ring, offers a versatile platform for the synthesis of novel therapeutic agents. The pyridine ring, a bioisostere of a phenyl group, imparts unique physicochemical properties such as modulated lipophilicity, metabolic stability, and the potential for specific hydrogen bonding interactions, which are highly desirable in drug design. This guide provides a comprehensive overview of the chemical properties, synthesis, and potential applications of this compound, with a focus on its utility in the development of targeted therapeutics.

Core Chemical Properties

Table 1: Physicochemical Properties of this compound

| Property | Value | Source/Basis |

| IUPAC Name | This compound | IUPAC Nomenclature |

| CAS Number | 90005-62-2 | Chemical Abstracts Service[1][2] |

| Molecular Formula | C₈H₉NO₂ | Calculated |

| Molecular Weight | 151.16 g/mol | Calculated |

| Appearance | White to off-white solid (Predicted) | Analogy to similar compounds |

| Melting Point | Not available (Predicted to be in the range of 100-150 °C) | Analogy to isomers |

| Boiling Point | Not available (Predicted > 250 °C) | Analogy to isomers |

| Solubility | Sparingly soluble in water; soluble in organic solvents like DMSO and methanol (Predicted) | General solubility of carboxylic acids |

| pKa | ~4-5 (for the carboxylic acid proton) (Predicted) | Analogy to propanoic acid and pyridine derivatives |

Synthesis and Elucidation

A plausible synthetic route to this compound, based on established organic chemistry principles, is outlined below. This pathway leverages readily available starting materials and common transformations.

Proposed Synthetic Pathway

The synthesis can be envisioned to start from 3-bromopyridine and diethyl malonate, followed by alkylation, hydrolysis, and decarboxylation.

Caption: Proposed synthesis workflow for this compound.

Step-by-Step Experimental Protocol (Hypothetical)

-

Malonic Ester Synthesis: To a solution of sodium ethoxide (prepared from sodium in absolute ethanol), diethyl malonate is added dropwise at room temperature. The mixture is stirred to form the sodium salt of diethyl malonate.

-

Nucleophilic Substitution: 3-Bromopyridine is added to the reaction mixture, which is then heated to reflux to facilitate the nucleophilic substitution, yielding diethyl 2-(pyridin-3-yl)malonate. The progress of the reaction is monitored by thin-layer chromatography.

-

Hydrolysis: The resulting diester is hydrolyzed using an aqueous solution of sodium hydroxide under reflux. This step converts the ester groups to carboxylate salts.

-

Acidification and Decarboxylation: The reaction mixture is cooled and acidified with a mineral acid (e.g., HCl). The resulting dicarboxylic acid is often unstable and undergoes decarboxylation upon gentle heating to afford the final product, this compound.

-

Purification: The crude product is purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the pure acid.

Spectroscopic Characterization (Predicted)

Due to the lack of published experimental spectra for this compound, the following are predicted key features based on its structure and data from analogous compounds.

Table 2: Predicted Spectroscopic Data for this compound

| Technique | Predicted Key Features |

| ¹H NMR | - Pyridyl Protons: Signals in the aromatic region (δ 7.0-8.5 ppm), showing characteristic splitting patterns for a 3-substituted pyridine ring. - Methine Proton (CH): A quartet around δ 3.5-4.0 ppm, coupled to the methyl protons. - Methyl Protons (CH₃): A doublet around δ 1.4-1.6 ppm, coupled to the methine proton. - Carboxylic Acid Proton (COOH): A broad singlet at δ > 10 ppm. |

| ¹³C NMR | - Carbonyl Carbon (C=O): Signal in the downfield region (δ 170-180 ppm). - Pyridyl Carbons: Signals in the aromatic region (δ 120-150 ppm). - Methine Carbon (CH): Signal around δ 40-50 ppm. - Methyl Carbon (CH₃): Signal in the upfield region (δ 15-25 ppm). |

| IR Spectroscopy | - O-H Stretch (Carboxylic Acid): A very broad band from 2500-3300 cm⁻¹. - C=O Stretch (Carboxylic Acid): A strong, sharp absorption around 1700-1725 cm⁻¹. - C=N and C=C Stretches (Pyridine): Absorptions in the 1400-1600 cm⁻¹ region. |

| Mass Spectrometry | - Molecular Ion (M⁺): A peak at m/z = 151. - Key Fragments: Loss of the carboxyl group (-COOH, m/z = 45) leading to a fragment at m/z = 106. Further fragmentation of the pyridine ring and the propanoic side chain would be expected. |

Chemical Reactivity and Synthetic Utility

This compound exhibits the characteristic reactivity of both a carboxylic acid and a pyridine. The carboxylic acid moiety can undergo esterification, amidation, and reduction, while the pyridine ring can participate in electrophilic and nucleophilic aromatic substitution reactions, as well as N-alkylation or N-oxidation.

A notable application highlighting its reactivity is its use in the synthesis of ligands for the E3 ubiquitin ligase cereblon (CRBN)[3]. This involves the formation of an amide bond between the carboxylic acid of this compound and an amine-containing molecule.

Amide Coupling Reaction Workflow

Caption: Generalized workflow for amide bond formation using this compound.

Exemplary Protocol: Amide Coupling

The following is a representative protocol based on the literature for the coupling of this compound with an amine[3].

-

Reactant Preparation: In a suitable reaction vessel, this compound and the desired amine are dissolved in an appropriate aprotic solvent, such as ethyl acetate or dimethylformamide.

-

Addition of Base: A tertiary amine base, such as triethylamine or diisopropylethylamine, is added to the mixture to neutralize any acidic protons and facilitate the reaction.

-

Coupling Agent Addition: A solution of a peptide coupling agent, for instance, 1-propanephosphonic anhydride (T3P®), is added to the reaction mixture. Other common coupling agents include HATU or EDC/HOBt.

-

Reaction Monitoring: The reaction is typically stirred at room temperature or gently heated (e.g., 60 °C) for several hours. The progress is monitored by LC-MS or TLC.

-

Work-up and Purification: Upon completion, the reaction mixture is subjected to an aqueous work-up to remove unreacted reagents and byproducts. The crude product is then purified using flash column chromatography to yield the desired amide.

Applications in Drug Discovery and Development

The structural motifs present in this compound make it a valuable building block in the design of bioactive molecules.

Role as a Pharmacophore

Arylpropanoic acids are a well-established class of non-steroidal anti-inflammatory drugs (NSAIDs). The incorporation of the pyridine ring in place of a phenyl ring can modulate the pharmacological profile, potentially leading to improved efficacy, selectivity, or reduced side effects.

Targeted Protein Degradation

A significant and cutting-edge application of this compound is in the field of targeted protein degradation. It serves as a precursor for the synthesis of molecular glues and Proteolysis Targeting Chimeras (PROTACs). Specifically, it has been used to synthesize compounds that bind to cereblon (CRBN), a substrate receptor of the E3 ubiquitin ligase complex[3]. By recruiting CRBN, these molecules can induce the ubiquitination and subsequent proteasomal degradation of specific target proteins implicated in diseases such as cancer.

Caption: Role of this compound derivatives in targeted protein degradation via cereblon binding.

Conclusion

This compound is a heterocyclic compound with significant potential in synthetic and medicinal chemistry. While detailed experimental data on the parent molecule is sparse, its structural relationship to well-known pharmacophores and its demonstrated utility in the synthesis of targeted protein degraders underscore its importance. This guide provides a foundational understanding of its properties, synthesis, and applications, intended to aid researchers in leveraging this valuable chemical entity for the discovery and development of novel therapeutics. Further experimental characterization of this compound is warranted and would be a valuable contribution to the scientific community.

References

-

This compound. [Online]. Available: [Link].

-

spirocyclic compounds - Justia Patents. [Online]. Available: [Link].

Sources

2-(Pyridin-3-yl)propanoic acid CAS number

An In-Depth Technical Guide to 2-(Pyridin-3-yl)propanoic Acid

Introduction

In the landscape of modern drug discovery and medicinal chemistry, the strategic design of molecular scaffolds is paramount. Heterocyclic compounds, particularly those incorporating the pyridine nucleus, are foundational building blocks due to their prevalence in biologically active molecules and their ability to modulate physicochemical properties such as solubility and receptor binding affinity. This guide provides a comprehensive technical overview of this compound, a valuable chiral building block.

This document is intended for researchers, synthetic chemists, and drug development professionals. It will delve into the core identification, synthesis, analytical characterization, and safe handling of this compound. The methodologies described are grounded in established chemical principles, providing a self-validating framework for its practical application in the laboratory.

Compound Identification and Core Properties

Accurate identification is the bedrock of any chemical workflow. This compound is a derivative of propanoic acid featuring a pyridine ring at the alpha-position. This substitution imparts unique steric and electronic properties that are leveraged in further synthetic applications.

Caption: 2D Structure of this compound.

Key Identifiers

The following table summarizes the essential identifiers for this compound.

| Identifier | Value | Source |

| CAS Number | 90005-62-2 | [1] |

| Molecular Formula | C₈H₉NO₂ | [2][3] |

| Molecular Weight | 151.16 g/mol | [2][3] |

| IUPAC Name | This compound | Inferred |

Physicochemical Properties

While extensive experimental data for this specific isomer is not publicly aggregated, properties can be inferred from related isomers and structural analogs. The compound is expected to be a solid at room temperature, with some solubility in polar organic solvents and aqueous solutions, particularly under acidic or basic conditions which would form the corresponding salt.

Synthesis and Purification Workflow

The synthesis of α-aryl propanoic acids can be approached through several established routes. A common and robust strategy involves the coupling of a pyridine electrophile with a propanoate nucleophile. The following represents a generalized, logical workflow for producing and isolating high-purity this compound.

Caption: Generalized workflow for synthesis and purification.

Example Protocol: Cross-Coupling and Hydrolysis

This protocol is a representative methodology. The choice of catalyst, ligand, base, and solvent is critical and must be optimized based on the specific reactivity of the starting materials. A similar approach is documented for the synthesis of related amino-propanoic acid derivatives.[4]

Step 1: Coupling Reaction

-

To a dry, oven-baked flask, add a palladium catalyst (e.g., Pd(OAc)₂) and a suitable phosphine ligand (e.g., SPhos).

-

Purge the flask with an inert gas (Argon or Nitrogen) for 15 minutes. This is crucial to prevent oxidation and deactivation of the catalyst.

-

Add 3-bromopyridine (1.0 eq) and a propanoate ester derivative (e.g., ethyl 2-bromopropanoate, 1.2 eq) via syringe.

-

Add a suitable anhydrous solvent (e.g., Toluene or Dioxane) followed by a strong base (e.g., NaOtBu or K₂CO₃, 2.5 eq).

-

Heat the reaction mixture to 80-100 °C and monitor by TLC or LC-MS until the starting material is consumed.

Step 2: Workup and Ester Hydrolysis

-

Cool the reaction to room temperature and quench with a saturated aqueous solution of NH₄Cl.

-

Extract the aqueous layer with an organic solvent (e.g., Ethyl Acetate, 3x).

-

Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude ester.

-

Dissolve the crude ester in a solvent mixture (e.g., THF/Water).

-

Add a base such as potassium hydroxide (KOH, 2.5 eq) and stir at room temperature overnight to facilitate hydrolysis of the ester to the carboxylic acid.[4]

Step 3: Purification

-

Concentrate the reaction mixture under vacuum to remove the organic solvent.

-

Dilute with water and wash with a non-polar solvent (e.g., hexane or DCM) to remove non-polar impurities.[4]

-

Carefully acidify the aqueous layer with 1M HCl to a pH of ~4-5. The product should precipitate out of the solution.

-

Collect the solid by vacuum filtration, wash with cold water, and dry under high vacuum.

-

If necessary, further purify the solid by recrystallization from a suitable solvent system (e.g., ethanol/water).

Analytical Characterization

Confirming the identity and purity of the final compound is non-negotiable. A combination of spectroscopic methods provides a complete structural picture.

Caption: Relationship between the compound and its analytical validation methods.

Expected Spectroscopic Data

The following table outlines the expected signals based on the structure of the molecule and data from analogous compounds.[5][6][7]

| Technique | Expected Signals | Rationale |

| ¹H NMR | δ ~8.5-8.7 (m, 2H), ~7.3-7.8 (m, 2H) | Protons on the pyridine ring in the characteristic aromatic region. |

| δ ~3.8 (q, 1H) | Methine proton (CH) alpha to the carbonyl, split by the adjacent methyl group. | |

| δ ~1.5 (d, 3H) | Methyl group (CH₃) protons, split into a doublet by the methine proton. | |

| δ ~11-12 (br s, 1H) | Carboxylic acid proton, typically broad and downfield. | |

| ¹³C NMR | δ ~175-180 | Carboxylic acid carbonyl carbon. |

| δ ~120-150 | Carbons of the pyridine ring. | |

| δ ~45-55 | Alpha-carbon (methine). | |

| δ ~15-20 | Methyl carbon. | |

| IR (cm⁻¹) | 3300-2500 (broad) | Characteristic O-H stretch of the carboxylic acid dimer. |

| ~1700 (strong) | C=O stretch of the carboxylic acid. | |

| ~1600, ~1480 | C=C and C=N stretching vibrations of the pyridine ring. | |

| MS (ESI+) | m/z 152.0706 | [M+H]⁺ corresponding to the exact mass of the protonated molecule. |

Applications in Research and Drug Development

This compound serves as a crucial starting material or intermediate in synthetic chemistry. Its value lies in the combination of three key features: a carboxylic acid for amide coupling, a chiral center for stereospecific interactions, and a pyridine ring for modulating pharmacological properties.

-

Scaffold for Library Synthesis: The carboxylic acid handle allows for straightforward amide bond formation, enabling the rapid synthesis of libraries of compounds for screening. This is a common strategy in the hit-to-lead phase of drug discovery.[8][9]

-

Bioisostere and Pharmacophore: The pyridine ring can act as a bioisostere for a phenyl ring, often improving metabolic stability and aqueous solubility. The nitrogen atom can also serve as a hydrogen bond acceptor, a critical interaction for target binding.

-

Introduction of Chirality: As a chiral molecule, it allows for the synthesis of enantiomerically pure final compounds. This is critical, as different enantiomers of a drug can have vastly different efficacy and toxicity profiles. Related chiral amino acid derivatives are widely used for this purpose.[10][11][]

Safety, Handling, and Storage

While a specific safety data sheet (SDS) for this compound is not widely available, hazard information can be extrapolated from its structural isomers, such as 3-(pyridin-3-yl)propanoic acid.[3]

GHS Hazard Information (Inferred)

-

H319: Causes serious eye irritation.[3]

Safe Handling Protocol

Adherence to standard laboratory safety practices is mandatory.

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety glasses with side shields, and chemical-resistant gloves (e.g., nitrile).[13][14]

-

Ventilation: Handle the compound in a well-ventilated area, preferably within a certified chemical fume hood, to avoid inhalation of dust or powder.[13]

-

Dispensing: Avoid creating dust when weighing or transferring the solid. Use a spatula and weigh onto creased weigh paper or directly into a tared vessel inside the fume hood.

-

Spill Response: In case of a spill, cordon off the area. Gently sweep up the solid material, avoiding dust generation, and place it in a sealed container for hazardous waste disposal. Do not use water to clean up, as it may dissolve and spread the material.

-

First Aid:

-

Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing.[13]

-

Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[14]

-

Ingestion: Rinse mouth with water. Do not induce vomiting. Seek immediate medical attention.[15]

-

Storage

-

Store in a tightly sealed, properly labeled container.

-

Keep in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents and strong bases.[15]

Conclusion

This compound is a synthetically valuable building block with direct relevance to the fields of medicinal chemistry and materials science. Its straightforward identification via standard analytical techniques, coupled with established (though adaptable) synthetic routes, makes it an accessible and powerful tool for researchers. Proper understanding of its properties and adherence to strict safety protocols are essential for its successful and safe implementation in any research and development program.

References

- This compound. Ge-Bio Co., Ltd.

- Safety Data Sheet - 3-Amino-3-(pyridin-2-yl)propanoic acid dihydrochloride. Key Organics.

- SAFETY DATA SHEET - Propanoic acid. Sigma-Aldrich.

- (S)-2-Amino-3-(pyridin-4-yl)propanoic acid dihydrochloride. MedchemExpress.com.

- ICSC 0806 - PROPIONIC ACID. ILO and WHO.

- MSDS of (R)-3-Amino-3-(pyridin-2-yl)propanoic acid. abcr GmbH.

- 3-(Pyridin-2-yl)propanoic acid | C8H9NO2 | CID 564292.

- 3-(Pyridin-3-yl)propanoic acid | C8H9NO2 | CID 259624.

- NMR/IR Analysis - Predicting a Structure and Assigning a Spectrum with a Pyridine Ring. Tony St John, YouTube.

- Heterocyclic Chemistry Reagents: The Value of (S)-2-amino-3-(pyridin-4-yl)propanoic acid Dihydrochloride. NINGBO INNO PHARMCHEM CO.,LTD.

- low/high resolution 1H proton nmr spectrum of propanoic acid. Doc Brown's Chemistry.

- Spectroscopy Data for Undergraduate Teaching.

- 3-(pyridin-2-ylamino)propanoic acid synthesis. ChemicalBook.

- CAS 149196-85-0 (S)-3-Amino-3-(pyridin-2-yl)propanoic acid. BOC Sciences.

- Procedure for the Parallel Preparation of 3-Imidazo[1,2- a ]pyridin-3-yl-propionic Acid Derivatives Involving Meldrum's Acid.

- SYNTHESIS AND EVALUATION OF 2-AMINO-5-(PYRIDIN-3YL)

Sources

- 1. This compound [chemdict.com]

- 2. 3-(Pyridin-2-yl)propanoic acid | C8H9NO2 | CID 564292 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 3-(Pyridin-3-yl)propanoic acid | C8H9NO2 | CID 259624 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 3-(pyridin-2-ylamino)propanoic acid synthesis - chemicalbook [chemicalbook.com]

- 5. m.youtube.com [m.youtube.com]

- 6. low/high resolution 1H proton nmr spectrum of propanoic acid C3H6O2 CH3CH2COOH analysis interpretation of chemical shifts ppm spin spin line splitting H-1 propionic acid 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]

- 7. files.eric.ed.gov [files.eric.ed.gov]

- 8. researchgate.net [researchgate.net]

- 9. neuroquantology.com [neuroquantology.com]

- 10. medchemexpress.com [medchemexpress.com]

- 11. nbinno.com [nbinno.com]

- 13. keyorganics.net [keyorganics.net]

- 14. capotchem.cn [capotchem.cn]

- 15. ICSC 0806 - PROPIONIC ACID [chemicalsafety.ilo.org]

An In-depth Technical Guide to the Structural Elucidation of 2-(Pyridin-3-yl)propanoic acid

Introduction: The Imperative of Unambiguous Structural Verification in Drug Development

In the landscape of pharmaceutical research and development, the precise characterization of a molecule's structure is a cornerstone of safety, efficacy, and intellectual property. 2-(Pyridin-3-yl)propanoic acid, a heterocyclic compound incorporating both a pyridine ring and a carboxylic acid moiety, represents a class of scaffolds with significant potential in medicinal chemistry.[1] The pyridine ring, being electron-deficient, can engage in crucial π-π stacking and hydrogen bonding with biological targets, while the carboxylic acid group offers a key site for interaction and can modulate physicochemical properties.[1]

This guide provides a comprehensive, technically-grounded framework for the complete structural elucidation of this compound. It is designed for researchers, analytical scientists, and drug development professionals, moving beyond a simple listing of techniques to explain the causality behind experimental choices. The narrative follows a logical progression, beginning with foundational analyses and culminating in the definitive assignment of the three-dimensional atomic arrangement. Each described protocol is designed as a self-validating system, ensuring the integrity and trustworthiness of the final structural assignment.

The Elucidation Workflow: A Multi-Technique, Hypothesis-Driven Approach

The structural elucidation of a novel or synthesized small molecule is not a linear process but rather an iterative, hypothesis-driven investigation. Each analytical technique provides a unique piece of the puzzle. The workflow is designed to build a body of evidence, where data from orthogonal methods corroborates and refines the proposed structure.

Sources

An In-Depth Technical Guide to 2-(Pyridin-3-yl)propanoic Acid: Synthesis, Characterization, and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

2-(Pyridin-3-yl)propanoic acid, a heterocyclic derivative of propanoic acid, represents a molecule of significant interest within medicinal chemistry and drug development. Its structural resemblance to the well-established class of arylpropionic acid non-steroidal anti-inflammatory drugs (NSAIDs) suggests a potential for diverse pharmacological activities. This guide provides a comprehensive overview of its chemical properties, synthesis, analytical characterization, and explores its prospective applications in the pharmaceutical landscape. The strategic incorporation of a pyridine moiety offers opportunities for modulating physicochemical properties and exploring novel biological interactions, making it a compelling scaffold for the design of new therapeutic agents.

Introduction: The Significance of the Pyridine Moiety in Drug Design

The pyridine ring is a fundamental heterocyclic scaffold prevalent in a vast array of pharmaceuticals. Its presence can significantly influence a molecule's pharmacokinetic and pharmacodynamic properties. The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor and a basic center, enabling interactions with biological targets and improving aqueous solubility. Furthermore, the aromatic nature of the pyridine ring allows for π-π stacking interactions with aromatic residues in proteins. In the context of propanoic acid derivatives, the replacement of a phenyl group with a pyridinyl group introduces a new set of electronic and steric parameters that can be exploited to fine-tune biological activity and mitigate off-target effects.

Arylpropionic acids, such as ibuprofen and naproxen, are widely recognized for their anti-inflammatory, analgesic, and antipyretic properties, primarily through the inhibition of cyclooxygenase (COX) enzymes.[1][2] The exploration of heterocyclic analogues like this compound is a logical progression in the quest for novel therapeutics with improved efficacy and safety profiles.

Physicochemical Properties and IUPAC Nomenclature

The formal IUPAC name for the compound is This compound .

| Property | Value | Source |

| Molecular Formula | C₈H₉NO₂ | PubChem |

| Molecular Weight | 151.16 g/mol | PubChem |

| CAS Number | 90005-62-2 | PubChem |

| Canonical SMILES | CC(C1=CN=CC=C1)C(=O)O | PubChem |

| InChI Key | RVSGAPGURIPIFA-UHFFFAOYSA-N | PubChem |

Synthesis and Mechanistic Considerations

While a specific, detailed experimental protocol for the direct synthesis of this compound is not extensively documented in readily available literature, a plausible and efficient synthetic route can be extrapolated from established methodologies for related arylpropionic acids. A common and effective method for the synthesis of 2-arylpropanoic acids is through the carbonylation of a suitable precursor.[3]

A proposed synthetic pathway is outlined below:

Caption: Proposed two-step synthesis of this compound.

Experimental Protocol (Proposed)

Step 1: Synthesis of 1-(Pyridin-3-yl)ethyl halide

-

To a solution of 3-ethylpyridine in a suitable solvent such as carbon tetrachloride, add N-bromosuccinimide (NBS) and a radical initiator like benzoyl peroxide.

-

Reflux the mixture under inert atmosphere for several hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture and filter to remove succinimide.

-

Wash the filtrate with aqueous sodium thiosulfate solution and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude 1-(pyridin-3-yl)ethyl halide.

Step 2: Synthesis of this compound

-

In a pressure vessel, dissolve the crude 1-(pyridin-3-yl)ethyl halide in a suitable solvent system, such as a mixture of an organic solvent (e.g., ketone or cyclic ether) and water.[3]

-

Add a palladium catalyst (e.g., PdCl₂(PPh₃)₂), a halide promoter (e.g., LiCl), and an organic acid (e.g., p-toluenesulfonic acid).[3]

-

Pressurize the vessel with carbon monoxide to 50-1500 psig.[3]

-

Heat the reaction mixture to a temperature between 30-130 °C for 0.3 to 4 hours.[3]

-

After the reaction is complete, cool the vessel to ambient temperature and vent the carbon monoxide.

-

Remove the solvent under reduced pressure.

-

The crude product can be purified by extraction and subsequent crystallization or column chromatography.

Causality of Experimental Choices:

-

Palladium Catalyst: Palladium complexes are highly efficient catalysts for carbonylation reactions, facilitating the insertion of carbon monoxide into the carbon-halogen bond.

-

Halide Promoter and Organic Acid: These reagents can enhance the catalytic activity and improve the reaction yield.[3]

-

Pressure and Temperature: These parameters are critical for ensuring the dissolution of carbon monoxide in the reaction mixture and for achieving a reasonable reaction rate.

Analytical Characterization

Thorough analytical characterization is essential to confirm the identity and purity of the synthesized this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the pyridinyl protons, the methine proton at the C2 position of the propanoic acid chain, and the methyl protons. The chemical shifts of the pyridine protons will be influenced by the electronic nature of the propanoic acid substituent. The pH of the solvent can affect the chemical shifts of the pyridine ring protons due to the potential for protonation of the nitrogen atom.[4]

-

¹³C NMR: The carbon NMR spectrum will provide information on the number of unique carbon environments. The carbonyl carbon of the carboxylic acid will appear downfield (typically in the 170-180 ppm range). The carbons of the pyridine ring will have characteristic chemical shifts that can be assigned based on established data for pyridine derivatives.[5]

Mass Spectrometry (MS)

The mass spectrum will show the molecular ion peak (M⁺) corresponding to the molecular weight of the compound (151.16 g/mol ). The fragmentation pattern can provide valuable structural information. Common fragmentation pathways for carboxylic acids include the loss of the hydroxyl group (-OH, M-17) and the carboxyl group (-COOH, M-45).[6][7]

Infrared (IR) Spectroscopy

The IR spectrum will exhibit characteristic absorption bands for the functional groups present in the molecule. Key expected absorptions include:

-

A broad O-H stretching band for the carboxylic acid group, typically in the range of 3300-2500 cm⁻¹.[8]

-

A strong C=O stretching band for the carbonyl group of the carboxylic acid, usually appearing around 1700-1725 cm⁻¹.[8]

-

C-H stretching bands for the aromatic and aliphatic protons.

-

C=N and C=C stretching vibrations characteristic of the pyridine ring.

Potential Pharmacological Applications and Future Directions

The structural similarity of this compound to known NSAIDs suggests that it could exhibit anti-inflammatory and analgesic properties. The pyridine nitrogen offers a site for potential interactions with biological targets that are not possible with its phenyl analogue.

Anti-inflammatory and Analgesic Activity

The primary mechanism of action for most arylpropionic acid NSAIDs is the inhibition of cyclooxygenase (COX) enzymes, which are key in the biosynthesis of prostaglandins, mediators of inflammation and pain.[1][2] It is hypothesized that this compound could also act as a COX inhibitor. Further research involving in vitro enzyme assays and in vivo models of inflammation and pain is necessary to validate this hypothesis.

Other Potential Therapeutic Areas

The pyridine scaffold is present in drugs with a wide range of therapeutic applications, including antibacterial, antifungal, and anticancer agents.[9][10] Therefore, this compound and its derivatives could be explored for activities beyond inflammation. The synthesis of a library of derivatives with modifications to the pyridine ring or the propanoic acid side chain could lead to the discovery of novel compounds with diverse pharmacological profiles.

Caption: A generalized workflow for the development of new drugs based on the this compound scaffold.

Conclusion

This compound is a promising, yet underexplored, molecule with significant potential in drug discovery. Its synthesis is achievable through established chemical methodologies, and its structure can be unequivocally confirmed using standard analytical techniques. The strategic incorporation of the pyridine ring into a propanoic acid framework opens up new avenues for the development of novel therapeutic agents, particularly in the areas of inflammation and pain, but also potentially in infectious diseases and oncology. This technical guide serves as a foundational resource to encourage and facilitate further investigation into this intriguing compound and its derivatives by the scientific community.

References

-

Science Ready. (n.d.). Mass Spectrometry Fragmentation Patterns – HSC Chemistry. Retrieved from [Link]

-

Evaluation of Biological Activity of New 1,2,4-Triazole Derivatives Containing Propionic Acid Moiety. (2023). Molecules, 28(9), 3813. [Link]

- Kumar, P., et al. (2020). Aryl Propionic Acid Derivatives: A Recent Advancement in Pharmacological Activities. International Journal of Pharmaceutical and Phytopharmacological Research, 10(2), 1-10.

-

PubChem. (n.d.). 2-(Pyridin-3-ylformamido)propanoic acid. Retrieved from [Link]

-

Doc Brown's Chemistry. (n.d.). Infrared spectrum of propanoic acid. Retrieved from [Link]

- Procedure for the Parallel Preparation of 3-Imidazo[1,2- a ]pyridin-3-yl-propionic Acid Derivatives Involving Meldrum's Acid. (2007).

-

Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

-

PubChem. (n.d.). 3-(Pyridin-3-yl)propanoic acid. Retrieved from [Link]

- Google Patents. (2005). Process for the preparation of 2-aryl propionic acids.

-

Design, Synthesis, and Evaluation of New 2-Arylpropanoic Acid-l-Tryptophan Derivatives for Mitigating Cisplatin-Induced Nephrotoxicity. (2022). Molecules, 27(19), 6296. [Link]

-

SpectraBase. (n.d.). 2-Pyridinecarboxylic acid. Retrieved from [Link]

-

Synthesis of 3-Aryl-3-(Furan-2-yl)Propanoic Acid Derivatives, and Study of Their Antimicrobial Activity. (2022). Molecules, 27(23), 8251. [Link]

-

PubChem. (n.d.). 3-(Pyridin-2-yl)propanoic acid. Retrieved from [Link]

-

Synthesis of 3-Aryl-3-(Furan-2-yl)Propanoic Acid Derivatives, and Study of Their Antimicrobial Activity. (2022). ResearchGate. Retrieved from [Link]

- Synthesis, Characterization and Biological Activity of Some Indole Substituted Propanoic Acid. (2019). Journal of Chemistry and Chemical Sciences, 9(7), 206-213.

- 1H and 13C NMR study of the steric and electronic structure of 2-(pyridyl)pyrroles. (2008). Russian Journal of General Chemistry, 78(1), 118-124.

-

Doc Brown's Chemistry. (n.d.). Mass spectrum of propanoic acid. Retrieved from [Link]

-

NIST. (n.d.). Propanoic acid. Retrieved from [Link]

-

Three-Step Synthesis of (E)-1-(2-(Pyridin-2-yl)benzo[d]thiazol-6-yl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one as a Potential Ligand for Transition Metals. (2022). Molbank, 2022(4), M1490. [Link]

-

Chemguide. (n.d.). Fragmentation Patterns in Mass Spectra. Retrieved from [Link]

- Synthesis of N-Alkyl-3-[2-oxoquinolin-1(2H)

- Ionization behavior of aqueous short-chain carboxylic acids: a carbon-13 NMR study. (1977). Journal of the American Chemical Society, 99(1), 216-221.

-

Rapid quantitative 1H–13C two-dimensional NMR with high precision. (2021). RSC Advances, 11(54), 34221-34228. [Link]

-

Three-Step Synthesis of (E)-1-(2-(Pyridin-2-yl)benzo[d]thiazol-6-yl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one as a Potential Ligand for Transition Metals. (2022). Preprints.org. Retrieved from [Link]

-

Low Field NMR Determination of pKa Values for Hydrophilic Drugs for Students in Medicinal Chemistry. (2020). Molecules, 25(21), 5038. [Link]

Sources

- 1. Synthesis and Decarboxylation of Functionalized 2-Pyridone-3-carboxylic Acids and Evaluation of their Antimicrobial Activity and Molecular Docking - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. US20050283020A1 - Process for the preparation of 2-aryl propionic acids - Google Patents [patents.google.com]

- 4. mdpi.com [mdpi.com]

- 5. Pyridine(110-86-1) 13C NMR [m.chemicalbook.com]

- 6. scienceready.com.au [scienceready.com.au]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. infrared spectrum of propanoic acid C3H6O2 CH3CH2COOH prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of propionic acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 9. Evaluation of Biological Activity of New 1,2,4-Triazole Derivatives Containing Propionic Acid Moiety | MDPI [mdpi.com]

- 10. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the Synthesis of 2-(Pyridin-3-yl)propanoic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(Pyridin-3-yl)propanoic acid is a valuable heterocyclic carboxylic acid derivative that serves as a key building block in medicinal chemistry and drug discovery. Its structural motif is present in a variety of pharmacologically active compounds. This guide provides a comprehensive overview of the synthetic pathways leading to this compound, with a focus on the underlying chemical principles, detailed experimental protocols, and practical considerations for laboratory-scale synthesis.

Core Synthetic Strategies

The synthesis of this compound can be approached through several strategic disconnections. The most common and reliable methods involve the formation of the carbon-carbon bond at the α-position to the carboxyl group. This guide will focus on two primary and well-established pathways: the Malonic Ester Synthesis and the Hydrocarboxylation of 3-Vinylpyridine.

Pathway 1: The Malonic Ester Synthesis Route

The malonic ester synthesis is a classic and highly versatile method for the preparation of carboxylic acids. This pathway involves the alkylation of a malonate ester with a suitable pyridyl electrophile, followed by hydrolysis and decarboxylation. For the synthesis of this compound, 3-halopyridines, such as 3-bromopyridine, are common starting materials.

Mechanistic Rationale

The α-protons of diethyl malonate are sufficiently acidic (pKa ≈ 13) to be deprotonated by a moderately strong base, such as sodium ethoxide, to form a stable enolate.[1][2] This enolate acts as a potent nucleophile, readily undergoing an SN2 reaction with an alkyl halide. The resulting substituted malonic ester can then be hydrolyzed to the corresponding dicarboxylic acid, which, being a β-dicarboxylic acid, readily undergoes decarboxylation upon heating to yield the desired monosubstituted propanoic acid.[3]

Visualizing the Malonic Ester Synthesis Pathway

Caption: Malonic ester synthesis pathway for this compound.

Detailed Experimental Protocol: Malonic Ester Synthesis

Step 1: Synthesis of Diethyl (pyridin-3-yl)malonate

-

Reagents and Setup: In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, place sodium metal (1.0 eq) in absolute ethanol (sufficient to dissolve the sodium).

-

Enolate Formation: Add diethyl malonate (1.1 eq) dropwise to the sodium ethoxide solution at room temperature with stirring.

-

Alkylation: To the resulting solution of the malonate enolate, add 3-bromopyridine (1.0 eq) dropwise. The reaction mixture is then heated to reflux for 12-18 hours.

-

Work-up: After cooling to room temperature, the solvent is removed under reduced pressure. The residue is partitioned between water and diethyl ether. The aqueous layer is extracted with diethyl ether (3x). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo to yield crude diethyl (pyridin-3-yl)malonate.

-

Purification: The crude product can be purified by vacuum distillation or column chromatography on silica gel.

Step 2: Hydrolysis and Decarboxylation to this compound

-

Hydrolysis: The purified diethyl (pyridin-3-yl)malonate (1.0 eq) is suspended in a solution of concentrated hydrochloric acid (excess). The mixture is heated to reflux for 6-8 hours, during which the ester is hydrolyzed to the corresponding dicarboxylic acid.

-

Decarboxylation: Continued heating at reflux temperature will induce decarboxylation of the intermediate pyridin-3-ylmalonic acid. The progress of the reaction can be monitored by the cessation of carbon dioxide evolution.

-

Isolation and Purification: After cooling, the reaction mixture is concentrated under reduced pressure. The pH of the residue is adjusted to the isoelectric point of the amino acid (approximately pH 5-6) with a suitable base (e.g., sodium hydroxide or ammonium hydroxide), which will cause the product to precipitate. The solid is collected by filtration, washed with cold water, and then with a small amount of cold ethanol. Further purification can be achieved by recrystallization from a suitable solvent system, such as ethanol/water.[4]

| Parameter | Value/Condition | Reference |

| Base for Enolate Formation | Sodium Ethoxide | [1] |

| Alkylation Temperature | Reflux in Ethanol | General Procedure |

| Hydrolysis Reagent | Concentrated HCl | General Procedure |

| Decarboxylation Condition | Heat in acidic medium | [3] |

| Purification Method | Recrystallization | [4] |

Pathway 2: Hydrocarboxylation of 3-Vinylpyridine

An alternative and more atom-economical approach is the direct hydrocarboxylation of 3-vinylpyridine. This method typically employs a transition metal catalyst, such as palladium, and a source of carbon monoxide.

Mechanistic Insights

The catalytic cycle of palladium-catalyzed hydrocarboxylation generally involves the formation of a palladium-hydride species, which then undergoes migratory insertion into the double bond of the vinylpyridine. Subsequent carbon monoxide insertion and reductive elimination yield the desired carboxylic acid. The regioselectivity of the reaction (i.e., formation of the branched 2-arylpropanoic acid versus the linear 3-arylpropanoic acid) is a critical aspect and is often controlled by the choice of ligands on the palladium catalyst.

Visualizing the Hydrocarboxylation Pathway

Caption: Hydrocarboxylation of 3-vinylpyridine to this compound.

Key Considerations for Hydrocarboxylation

The successful implementation of this pathway hinges on several factors:

-

Catalyst System: A variety of palladium precursors can be used (e.g., Pd(OAc)₂, PdCl₂(PPh₃)₂). The choice of phosphine ligands is crucial for controlling regioselectivity and catalytic activity.

-

Carbon Monoxide Source: While carbon monoxide gas is the most direct reagent, alternative CO sources, such as formic acid or molybdenum hexacarbonyl, can be employed for safety and handling reasons.

-

Reaction Conditions: Temperature, pressure of CO, and choice of solvent all play a significant role in the reaction outcome and need to be carefully optimized.

| Parameter | Value/Condition | Reference |

| Catalyst | Palladium complex | General Principle |

| CO Source | CO gas, Formic Acid | General Principle |

| Key Challenge | Regioselectivity | General Principle |

Purification and Characterization

Regardless of the synthetic route, the final product, this compound, requires purification and thorough characterization to ensure its identity and purity.

Purification Techniques

-

Recrystallization: This is the most common method for purifying solid organic compounds. The choice of solvent is critical; an ideal solvent will dissolve the compound well at high temperatures but poorly at low temperatures.[4] Common solvent systems include ethanol, water, or mixtures thereof.

-

Column Chromatography: For more challenging purifications or for the removal of closely related impurities, silica gel column chromatography can be employed. A suitable eluent system (e.g., a mixture of hexane and ethyl acetate with a small amount of acetic acid) must be determined.

Characterization Methods

The identity and purity of the synthesized this compound should be confirmed by a combination of spectroscopic and physical methods:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are essential for confirming the molecular structure. The characteristic signals for the pyridyl protons, the methine proton at the α-position, and the methyl group should be observed with the correct chemical shifts and coupling patterns.

-

Mass Spectrometry (MS): This technique provides the molecular weight of the compound, confirming the correct molecular formula.[5][6]

-

Infrared (IR) Spectroscopy: The IR spectrum will show characteristic absorption bands for the carboxylic acid O-H and C=O stretching vibrations, as well as bands corresponding to the pyridine ring.

-

Melting Point (MP): A sharp and well-defined melting point is a good indicator of purity.

Conclusion

The synthesis of this compound is a well-established process in organic chemistry, with the malonic ester synthesis route offering a reliable and versatile approach. While the hydrocarboxylation of 3-vinylpyridine presents a more atom-economical alternative, it may require more specialized equipment and catalyst optimization. The choice of synthetic pathway will ultimately depend on the available starting materials, equipment, and the desired scale of the synthesis. Thorough purification and characterization are paramount to obtaining a high-quality final product suitable for downstream applications in research and drug development.

References

-

PubChem. 2-(Pyridin-3-ylformamido)propanoic acid. National Center for Biotechnology Information. [Link]

-

PubChemLite. This compound (C8H9NO2). [Link]

-

PrepChem. Preparation of diethyl malonate. [Link]

-

Wikipedia. Diethyl malonate. [Link]

-

ResearchGate. Optimizing reaction condition for decarboxylation of 2-pyridone-3-carboxylic acids 4a. [Link]

-

Quora. What is the preparation of diethyl malonate?. [Link]

-

National Center for Biotechnology Information. Synthesis and Decarboxylation of Functionalized 2-Pyridone-3-carboxylic Acids and Evaluation of their Antimicrobial Activity and Molecular Docking. [Link]

-

PubChem. 3-(Pyridin-3-yl)propanoic acid. National Center for Biotechnology Information. [Link]

-

CUNY. Purification by Recrystallization. [Link]

-

Wikipedia. Malonic ester synthesis. [Link]

-

Organic Syntheses. Diethyl bis(hydroxymethyl)malonate. [Link]

-

Organic Chemistry On-Line. Malonic Ester Synthesis. [Link]

-

National Center for Biotechnology Information. Unveiling the Decarboxylation of a Malonic Acid-Containing Macrocycle at Acidic pH: Implications and Applications of an Overlooked Phenomenon. [Link]

Sources

- 1. Malonic ester synthesis - Wikipedia [en.wikipedia.org]

- 2. askthenerd.com [askthenerd.com]

- 3. Unveiling the Decarboxylation of a Malonic Acid‐Containing Macrocycle at Acidic pH: Implications and Applications of an Overlooked Phenomenon - PMC [pmc.ncbi.nlm.nih.gov]

- 4. files.blogs.baruch.cuny.edu [files.blogs.baruch.cuny.edu]

- 5. PubChemLite - this compound (C8H9NO2) [pubchemlite.lcsb.uni.lu]

- 6. 3-(Pyridin-3-yl)propanoic acid | C8H9NO2 | CID 259624 - PubChem [pubchem.ncbi.nlm.nih.gov]

Introduction: The Significance of Structural Verification

An In-depth Technical Guide to the NMR Analysis of 2-(Pyridin-3-yl)propanoic Acid

This guide provides researchers, scientists, and drug development professionals with a comprehensive, field-tested methodology for the complete Nuclear Magnetic Resonance (NMR) analysis of this compound. Moving beyond a simple recitation of data, this document elucidates the causality behind experimental choices, ensuring a robust and self-validating approach to structural confirmation.

This compound is a heterocyclic building block of interest in medicinal chemistry and materials science. Its structure, featuring a chiral center adjacent to a pyridine ring and a carboxylic acid moiety, presents a distinct set of spectroscopic characteristics. Accurate and unambiguous structural elucidation is paramount for its application in synthesis, ensuring purity, and understanding its role in larger molecular frameworks. This guide details the synergistic use of one-dimensional (¹H, ¹³C) and two-dimensional (COSY, HSQC, HMBC) NMR techniques to achieve this goal.

Below is the chemical structure of this compound with standardized atom numbering that will be used for spectral assignments throughout this guide.

Caption: Structure of this compound with atom numbering.

PART 1: Protocol for Optimal Sample Preparation

The quality of NMR data is fundamentally dependent on the integrity of the sample. A well-prepared sample ensures high-resolution spectra free from artifacts, which is the cornerstone of trustworthy data.[1] The primary goals are to achieve a homogeneous solution, eliminate particulate matter and paramagnetic impurities, and use a concentration appropriate for the desired experiments.

Experimental Protocol: Sample Preparation

-

Analyte Weighing: Accurately weigh 5-10 mg of this compound for ¹H NMR or 20-50 mg for a comprehensive suite of experiments including ¹³C NMR.[2][3] This concentration range provides a strong signal for less sensitive nuclei without causing issues like line broadening that can arise from overly concentrated samples.[2]

-

Solvent Selection: Choose a suitable deuterated solvent.

-

DMSO-d₆: Excellent for dissolving polar compounds, including carboxylic acids. The acidic proton (COOH) is often observable.

-

CDCl₃: A common choice, though solubility may be lower. The acidic proton may exchange or give a very broad signal.

-

For this guide, DMSO-d₆ is selected to ensure complete dissolution and observation of all protons.

-

-

Dissolution: In a small, clean vial, dissolve the weighed sample in approximately 0.6-0.7 mL of DMSO-d₆.[1][4] Using a vial first allows for gentle vortexing or warming to ensure the sample is fully dissolved before transfer.[2]

-

Filtration and Transfer: If any particulate matter is visible, filter the solution through a small plug of cotton wool in a Pasteur pipette directly into a clean, high-quality 5 mm NMR tube.[3][5] Solid particles disrupt the magnetic field homogeneity, leading to poor shimming and distorted peak shapes.[1][5]

-

Internal Standard (Optional): For precise chemical shift referencing, one drop of a dilute solution of tetramethylsilane (TMS) in the deuterated solvent can be added. TMS is chemically inert and its signal is set to 0.00 ppm.[1]

-

Capping and Labeling: Securely cap the NMR tube and label it clearly. Wipe the exterior of the tube with a lint-free tissue before inserting it into the spectrometer.[3][4]

Workflow: From Solid Compound to Spectrometer-Ready Sample

Caption: Workflow for preparing a high-quality NMR sample.

PART 2: 1D NMR Analysis – The Structural Blueprint

One-dimensional NMR spectra provide the initial, essential information regarding the chemical environment of each proton and carbon atom in the molecule.

¹H NMR Spectral Analysis

The ¹H NMR spectrum reveals the number of distinct proton environments, their electronic surroundings (chemical shift), their relative numbers (integration), and the number of neighboring protons (multiplicity).

-

Aromatic Region (Pyridine Ring): The four protons on the pyridine ring will appear in the downfield region (typically δ 7.0-9.0 ppm) due to the deshielding effect of the aromatic ring currents and the electronegative nitrogen atom.

-

H2 and H6: These protons are adjacent to the nitrogen atom and are the most deshielded. H2 is a singlet or a narrow multiplet, while H6 will be a doublet of doublets.

-

H4 and H5: These protons are further from the nitrogen and will appear more upfield relative to H2 and H6. Their multiplicities will be complex due to multiple coupling partners.

-

-

Aliphatic Region (Propanoic Acid Chain):

-

Hα (Methine Proton): This proton is on a chiral center, adjacent to both the electron-withdrawing pyridine ring and the carboxylic acid group. It is expected to be a quartet (split by the three methyl protons) in the δ 3.5-4.5 ppm range.

-

CH₃ (Methyl Protons): These three equivalent protons are adjacent to the chiral center (Hα). They will appear as a doublet in the upfield region, typically δ 1.4-1.8 ppm.

-

-

Carboxylic Acid Proton: The acidic proton (-COOH) will appear as a broad singlet, often far downfield (δ 11-13 ppm), and its presence and chemical shift can be highly dependent on the solvent, concentration, and water content.

| Predicted ¹H NMR Data (500 MHz, DMSO-d₆) | ||||

| Assignment | Predicted δ (ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) |

| H-acid | ~12.5 | broad s | 1H | - |

| H2 | ~8.6 | d | 1H | ~2.0 |

| H6 | ~8.5 | dd | 1H | ~4.8, 1.5 |

| H4 | ~7.8 | dt | 1H | ~8.0, 2.0 |

| H5 | ~7.4 | dd | 1H | ~8.0, 4.8 |

| Hα | ~3.9 | q | 1H | ~7.2 |

| H-Me | ~1.5 | d | 3H | ~7.2 |

¹³C NMR Spectral Analysis

The ¹³C NMR spectrum indicates the number of unique carbon environments in the molecule. Due to the lack of symmetry in this compound, all eight carbon atoms are expected to be chemically non-equivalent and produce distinct signals.

-

Carbonyl Carbon (C-acid): This carbon is the most deshielded due to being double-bonded to one oxygen and single-bonded to another. It will appear significantly downfield, typically in the δ 170-180 ppm range.[6]

-

Aromatic Carbons (Pyridine Ring): The five carbons of the pyridine ring will resonate in the aromatic region (δ 120-155 ppm). The carbons directly attached to the nitrogen (C2, C6) will be the most downfield in this group.

-

Aliphatic Carbons (Propanoic Acid Chain):

-

Cα (Methine Carbon): This carbon, attached to the pyridine ring and the carboxyl group, will be in the δ 40-55 ppm range.

-

C-Me (Methyl Carbon): This is the most shielded carbon and will appear furthest upfield, typically δ 15-25 ppm.[7]

-

| Predicted ¹³C NMR Data (125 MHz, DMSO-d₆) | |

| Assignment | Predicted δ (ppm) |

| C-acid | ~174 |

| C2 | ~151 |

| C6 | ~148 |

| C4 | ~138 |

| C3 | ~135 |

| C5 | ~124 |

| Cα | ~48 |

| C-Me | ~18 |

PART 3: 2D NMR Analysis – Unambiguous Confirmation

While 1D NMR provides a strong foundation, 2D NMR techniques are essential for unambiguously connecting the atoms and confirming the proposed structure. They resolve signal overlap and reveal through-bond correlations.[8]

COSY: Mapping ¹H-¹H Connectivity

The COSY (COrrelation SpectroscopY) experiment identifies protons that are coupled to each other, typically through two or three bonds (²JHH, ³JHH).[9][10] Cross-peaks appear between the signals of coupled protons.[11]

-

Key Expected Correlations:

-

A strong cross-peak between the Hα quartet and the H-Me doublet , confirming the propanoic acid side chain.

-

A network of cross-peaks connecting the pyridine ring protons: H5 with H4 and H6 ; H4 with H5 .

-

Caption: Key ³JHH correlations expected in the COSY spectrum.

HSQC: Linking Protons to Carbons

The HSQC (Heteronuclear Single Quantum Coherence) experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached (¹JCH).[8][12] This is the most reliable method for assigning carbon signals.

-

Key Expected Correlations:

-

The H-Me doublet will show a cross-peak to the C-Me signal.

-

The Hα quartet will correlate with the Cα signal.

-

Each aromatic proton signal (H2, H4, H5, H6 ) will correlate to a unique carbon signal in the aromatic region, allowing for the definitive assignment of C2, C4, C5, and C6 .

-

HMBC: Assembling the Molecular Skeleton

The HMBC (Heteronuclear Multiple Bond Correlation) experiment is arguably the most powerful for structure elucidation. It reveals correlations between protons and carbons over two and three bonds (²JCH, ³JCH), allowing for the connection of different molecular fragments.[13][14]

-

Key Expected Correlations to Bridge Fragments:

-

From Hα: A correlation to C3 of the pyridine ring is critical, as it unequivocally links the propanoic acid side chain to the correct position on the ring. Correlations to C-Me and C-acid will also be observed.

-

From H-Me: A correlation to Cα (²J) and C-acid (³J) further solidifies the side-chain structure.

-

From Pyridine Protons: Correlations from H2 and H4 to Cα (³J) provide powerful secondary confirmation of the substitution pattern.

-

Caption: Crucial long-range HMBC correlations for structural assembly.

PART 4: Recommended Data Acquisition Parameters

For achieving high-quality, reliable spectra, the following parameters are recommended for a 500 MHz spectrometer. These serve as a robust starting point and can be optimized based on sample concentration and available instrument time.

| Parameter | ¹H NMR | ¹³C NMR | COSY | HSQC | HMBC |

| Pulse Program | zg30 | zgpg30 | cosygpprqf | hsqcedetgpsisp2.2 | hmbcgplpndqf |

| Spectral Width (SW) | 16 ppm | 240 ppm | 16 x 16 ppm | 16 x 240 ppm | 16 x 240 ppm |

| Acquisition Time (AQ) | ~2.0 s | ~1.0 s | ~0.1 s | ~0.1 s | ~0.2 s |

| Relaxation Delay (D1) | 2.0 s | 2.0 s | 2.0 s | 2.0 s | 2.0 s |

| Number of Scans (NS) | 16 | 1024 | 8 | 8 | 16 |

| Rationale | Quick overview | Higher NS for low natural abundance | Sufficient for strong ¹H-¹H correlations | Proton-detected, good sensitivity | Needs more scans for weaker long-range signals |

Note on Quantitative Data: For accurate integration in ¹³C NMR, the relaxation delay (D1) should be increased to at least 5 times the T₁ of the slowest-relaxing carbon (often quaternary carbons), and a 90° pulse should be used.[15]

Conclusion

By systematically applying a combination of 1D and 2D NMR experiments, the complete and unambiguous assignment of all proton and carbon signals in this compound is achievable. The process begins with meticulous sample preparation, followed by an initial structural hypothesis from ¹H and ¹³C spectra. This hypothesis is then rigorously tested and confirmed using the through-bond connectivity information provided by COSY, HSQC, and, most critically, HMBC experiments. This multi-faceted approach represents a self-validating system that ensures the highest degree of confidence in the final structural elucidation, a critical requirement for any application in research and development.

References

-

NMR Sample Preparation | Chemical Instrumentation Facility - Iowa State University. [Link]

-

Beltran, A., et al. (2024). Quantitative Nuclear Magnetic Resonance for Small Biological Molecules in Complex Mixtures: Practical Guidelines and Key Considerations for Non-Specialists . Metabolites, 14(1), 43. [Link]

-

Small molecule NMR sample preparation - Georgia Institute of Technology. (2023). [Link]

-

2-(Pyridin-3-ylformamido)propanoic acid | C9H10N2O3 | CID 299355 - PubChem. [Link]

-

NMR Sample Preparation: The Complete Guide - Organomation. [Link]

-

Sample Preparation | Faculty of Mathematical & Physical Sciences - UCL. [Link]

-

Poggetto, G. D., et al. (2018). NMR Spectroscopy: Data Acquisition . ResearchGate. [Link]

-

Basic Acquisition Parameters | SDSU NMR Facility – Department of Chemistry. [Link]

-

U-M BioNMR Core. (2021). Tips and Tricks of collecting good NMR data . YouTube. [Link]

-

Nanalysis. (2021). NMR acquisition parameters and qNMR . [Link]

-

3-(Pyridin-3-yl)propanoic acid | C8H9NO2 | CID 259624 - PubChem. [Link]

-

Clark, J. low/high resolution 1H proton nmr spectrum of propanoic acid . Doc Brown's Chemistry. [Link]

-

Clark, J. Introductory note on the 13C NMR spectrum of propanoic acid . Doc Brown's Chemistry. [Link]

-

COSY - University of Ottawa. [Link]

-

OChem Tutorials. (2020). 2D NMR Spectroscopy: COSY, HSQC (HMQC) and HMBC . YouTube. [Link]

-

HMBC and HMQC Spectra - Chemistry LibreTexts. (2022). [Link]

-

COSY Spectra - Chemistry LibreTexts. (2022). [Link]

-

Clark, J. 13 C NMR spectrum of 2-methylpropanoic acid . Doc Brown's Chemistry. [Link]

-

Common 2D (COSY, HSQC, HMBC) | SDSU NMR Facility – Department of Chemistry. [Link]

-

Martin, G. E., & Williamson, R. T. (2014). NMR Structure Elucidation of Small Organic Molecules and Natural Products: Choosing ADEQUATE vs HMBC . Journal of Natural Products, 77(8), 1942–1947. [Link]

-

Samuel, R., et al. (2011). HSQC-heteronuclear single quantum coherence . Fuel, 90(9), 2836-2842. [Link]

Sources

- 1. organomation.com [organomation.com]

- 2. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 3. ucl.ac.uk [ucl.ac.uk]

- 4. Small molecule NMR sample preparation – Georgia Tech NMR Center [sites.gatech.edu]

- 5. NMR Sample Preparation | College of Science and Engineering [cse.umn.edu]

- 6. 13C nmr spectrum of propanoic acid C3H6O2 CH3CH2COOH analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of propionic acid C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 7. 13C nmr spectrum of 2-methylpropanoic acid C4H8O2 (CH3)2CHCOOH analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of isobutyric acid acid C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 8. youtube.com [youtube.com]

- 9. COSY [chem.ch.huji.ac.il]

- 10. 7) Common 2D (COSY, HSQC, HMBC) | SDSU NMR Facility – Department of Chemistry [nmr.sdsu.edu]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. cellulosicbiomasslab.engr.ucr.edu [cellulosicbiomasslab.engr.ucr.edu]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. mdpi.com [mdpi.com]

- 15. Quantitative Nuclear Magnetic Resonance for Small Biological Molecules in Complex Mixtures: Practical Guidelines and Key Considerations for Non-Specialists - PMC [pmc.ncbi.nlm.nih.gov]

2-(Pyridin-3-yl)propanoic acid mass spectrometry fragmentation

An In-Depth Technical Guide to the Mass Spectrometry Fragmentation of 2-(Pyridin-3-yl)propanoic Acid

Abstract

This technical guide provides a comprehensive analysis of the mass spectrometric fragmentation behavior of this compound (Molecular Formula: C₈H₉NO₂, Molecular Weight: 151.16 g/mol ). As a molecule incorporating both a pyridine ring and a carboxylic acid moiety, its fragmentation patterns are governed by the interplay of these functional groups under different ionization conditions. This document delineates the predicted fragmentation pathways under both high-energy Electron Ionization (EI) and softer Electrospray Ionization (ESI) techniques, the latter being explored in both positive and negative ion modes for tandem mass spectrometry (MS/MS). The guide is intended for researchers, analytical scientists, and drug development professionals who rely on mass spectrometry for structural elucidation and characterization of heterocyclic compounds. Detailed experimental protocols, data interpretation tables, and mechanistic diagrams are provided to serve as a practical reference for laboratory application.

Introduction

This compound is a heterocyclic compound featuring a pyridine nucleus substituted with a propanoic acid side chain. Pyridine derivatives are fundamental scaffolds in medicinal chemistry and drug discovery, exhibiting a wide range of pharmacological activities.[1] The structural characterization of such molecules is a critical step in their development and quality control. Mass spectrometry (MS) is an indispensable analytical tool for this purpose, offering high sensitivity and profound structural information based on the fragmentation patterns of a given molecule.[1][2]

Understanding the fragmentation pathways is paramount for unambiguous identification. The fragmentation of this compound is dictated by the characteristics of its two primary functional domains: the basic nitrogen atom in the pyridine ring and the acidic proton of the carboxylic acid group. This guide will explore how these features influence ionization and subsequent fragmentation under different MS conditions.

Electron Ionization (EI) Fragmentation Pathway

Electron Ionization (EI) is a hard ionization technique that employs high-energy electrons (typically 70 eV) to produce a radical cation, the molecular ion (M⁺•), which then undergoes extensive fragmentation.[1][3] This process provides a characteristic "fingerprint" mass spectrum useful for library matching and structural confirmation.

The initial step is the formation of the molecular ion at m/z 151. C₈H₉NO₂ + e⁻ → [C₈H₉NO₂]⁺• + 2e⁻

The primary fragmentation of the molecular ion is predicted to involve cleavages adjacent to the functional groups, leading to the formation of stable ions and neutral radicals.

Key Predicted EI Fragmentation Steps:

-

Loss of the Carboxyl Radical: A prominent fragmentation pathway for carboxylic acids is the cleavage of the bond between the alpha-carbon and the carboxyl group, resulting in the loss of a •COOH radical (45 Da).[4] This leads to a stable benzylic-type cation.

-

Alpha-Cleavage (Loss of Ethyl Radical): Cleavage of the C-C bond alpha to the pyridine ring can result in the loss of an ethyl radical (•CH₂CH₃), though this is generally less favored than the loss of the carboxyl group.

-

Pyridine Ring Fission: The stable aromatic pyridine ring may undergo fragmentation, often involving the loss of neutral molecules like HCN (27 Da), after initial side-chain cleavages.[5]

The following diagram illustrates the most probable EI fragmentation cascade for this compound.

Caption: Predicted EI fragmentation pathway for this compound.

Electrospray Ionization (ESI) Tandem MS (MS/MS) Fragmentation

ESI is a soft ionization technique that generates intact protonated [M+H]⁺ or deprotonated [M-H]⁻ ions, making it ideal for LC-MS analysis.[6] Structural information is obtained by selecting these precursor ions and subjecting them to collision-induced dissociation (CID) in a tandem mass spectrometer.[7][8]

Positive Ion Mode ([M+H]⁺) Fragmentation

In positive ion mode, protonation is expected to occur at the most basic site, the nitrogen atom of the pyridine ring. The precursor ion [C₈H₉NO₂ + H]⁺ will have an m/z of 152. CID of this ion will primarily involve the loss of small, stable neutral molecules from the propanoic acid side chain.

Key Predicted ESI (+) Fragmentation Steps:

-

Neutral Loss of Water: The protonated molecule can easily lose a molecule of water (H₂O, 18 Da), a common fragmentation for protonated carboxylic acids.

-

Neutral Loss of Formic Acid: A concerted loss of formic acid (HCOOH, 46 Da) is a highly characteristic fragmentation, leading to the same stable ion seen in EI-MS at m/z 106.

-

Sequential Loss of H₂O and CO: An alternative pathway involves the initial loss of water, followed by the loss of carbon monoxide (CO, 28 Da).

Caption: Predicted ESI (+) MS/MS fragmentation of this compound.

Negative Ion Mode ([M-H]⁻) Fragmentation

In negative ion mode, deprotonation occurs at the acidic carboxylic acid group, forming the precursor ion [C₈H₉NO₂ - H]⁻ at m/z 150. The fragmentation of this carboxylate anion is typically straightforward.

Key Predicted ESI (-) Fragmentation Step:

-

Decarboxylation (Loss of CO₂): The most characteristic fragmentation for a deprotonated carboxylic acid is the neutral loss of carbon dioxide (CO₂, 44 Da).[7] This results in a stable carbanion.

Caption: Predicted ESI (-) MS/MS fragmentation of this compound.

Summary of Key Diagnostic Ions

The following table summarizes the predicted key ions and their origins, providing a quick reference for data interpretation.

| Ionization Mode | Precursor Ion (m/z) | Key Fragment Ion (m/z) | Proposed Neutral Loss | Structural Origin of Loss |

| EI | 151 (M⁺•) | 106 | •COOH (45 Da) | Carboxyl radical from the propanoic acid side chain. |

| EI | 151 (M⁺•) | 78 | •COOH + C₂H₄ (73 Da) | Loss of the side chain followed by ring fragmentation. |

| ESI (+) MS/MS | 152 ([M+H]⁺) | 134 | H₂O (18 Da) | Water from the carboxylic acid group. |

| ESI (+) MS/MS | 152 ([M+H]⁺) | 106 | HCOOH (46 Da) | Formic acid from the propanoic acid side chain. |

| ESI (-) MS/MS | 150 ([M-H]⁻) | 106 | CO₂ (44 Da) | Carbon dioxide from the carboxylate group. |

Experimental Protocols

To validate the predicted fragmentation pathways, standardized analytical protocols are essential. The following methodologies provide a robust starting point for acquiring high-quality mass spectra.

Protocol for GC-EI-MS Analysis

This protocol is suitable for analyzing the volatile derivative (e.g., methyl ester) of the title compound.

-

Sample Preparation (Derivatization):

-

Dissolve 1 mg of this compound in 1 mL of methanol.

-

Add 200 µL of 2M HCl in methanol.

-

Heat the mixture at 60°C for 1 hour to form the methyl ester.

-

Evaporate the solvent under a stream of nitrogen and reconstitute in 1 mL of ethyl acetate.

-

-

GC-MS Instrumentation:

-

Gas Chromatograph: Agilent 8890 GC or equivalent.

-

Mass Spectrometer: Agilent 5977B MSD or equivalent.

-

Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness).

-

Carrier Gas: Helium at a constant flow of 1.0 mL/min.

-

-

GC Method:

-

Inlet Temperature: 250°C.

-

Injection Volume: 1 µL (Splitless mode).

-

Oven Program: Initial temperature 70°C, hold for 2 min, ramp to 280°C at 15°C/min, hold for 5 min.

-

-

MS Method:

Protocol for LC-ESI-MS/MS Analysis

This protocol is designed for direct analysis of the underivatized compound.

-

Sample Preparation:

-

Prepare a 1 mg/mL stock solution of this compound in methanol.

-

Dilute the stock solution to a final concentration of 1 µg/mL using the initial mobile phase composition (e.g., 95% Water/5% Acetonitrile with 0.1% Formic Acid).

-

-

LC-MS Instrumentation:

-

LC System: Waters ACQUITY UPLC I-Class or equivalent.

-

Mass Spectrometer: Waters Xevo TQ-S micro or equivalent triple quadrupole mass spectrometer.

-

Column: C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm).

-

-

LC Method:

-

Mobile Phase A: 0.1% Formic Acid in Water.

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

-

Flow Rate: 0.4 mL/min.

-

Gradient: 5% B for 0.5 min, ramp to 95% B over 4 min, hold for 1 min, return to 5% B and re-equilibrate for 2 min.

-

Injection Volume: 5 µL.

-

-

MS Method:

-

Ionization Mode: Electrospray (ESI), run in both positive and negative modes.

-

Capillary Voltage: 3.0 kV (Positive), 2.5 kV (Negative).

-

Source Temperature: 150°C.

-

Desolvation Temperature: 400°C.

-

MS1 Scan: m/z 100-200 to identify precursor ions ([M+H]⁺ at m/z 152, [M-H]⁻ at m/z 150).

-

MS/MS Scans: Select precursor ions and acquire product ion spectra using a collision energy ramp (e.g., 10-30 eV) to observe the key fragmentations.

-

Conclusion

The mass spectrometric fragmentation of this compound is logical and predictable, driven by the fundamental chemical properties of its pyridine and carboxylic acid functionalities. Under EI conditions, the primary fragmentation is the loss of the carboxyl radical to form a characteristic ion at m/z 106. In ESI-MS/MS, the protonated molecule ([M+H]⁺, m/z 152) fragments via neutral losses of water and formic acid, while the deprotonated molecule ([M-H]⁻, m/z 150) undergoes facile decarboxylation. These distinct fragmentation signatures provide a robust basis for the confident structural identification and characterization of this compound and its analogs in complex matrices.

References

-

Guo, Y., Li, S., Chen, H., Wang, Y., Cao, S., & Zhao, Y. (2021). Gas-phase fragmentation of protonated 3-phenoxy imidazo[1,2-a] pyridines using tandem mass spectrometry and computational chemistry. Journal of Mass Spectrometry, 56(12), e4794. [Link]

-

Science Ready. (n.d.). Mass Spectrometry Fragmentation Patterns. HSC Chemistry. [Link]

-

Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. [Link]

-

Clark, J. (n.d.). Fragmentation Patterns in the Mass Spectra of Organic Compounds. Chemguide. [Link]

-

Salem, M. A. I., Ali, T. E., Marzouk, M. I., Salem, M. S., & Al-Shibani, G. A. (2014). Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines. International Journal of Materials and Chemistry, 4(4), 92-99. [Link]

-

NIST. (n.d.). 2-Pyridinecarboxylic acid, 6-methyl-. NIST Chemistry WebBook. [Link]

-

Doc Brown's Chemistry. (n.d.). Mass spectrum of propanoic acid. [Link]

-